8-D-tryptophan-somatostatin

説明

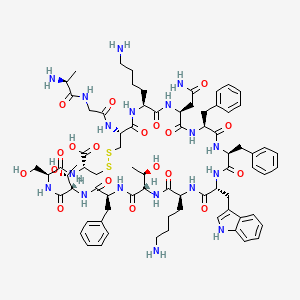

8-D-Tryptophan-somatostatin is a synthetic analog of the natural hormone somatostatin. Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation by interacting with somatostatin receptors. The modification of somatostatin with 8-D-tryptophan enhances its stability and bioactivity, making it a valuable compound for various scientific and medical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-D-tryptophan-somatostatin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of D-tryptophan at the eighth position is achieved through the use of protected amino acid derivatives and specific coupling reagents.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product formulation. The use of advanced technologies ensures high yield and purity of the compound.

化学反応の分析

Types of Reactions: 8-D-tryptophan-somatostatin undergoes various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized under specific conditions, affecting the peptide’s stability and function.

Reduction: Reduction reactions can modify disulfide bonds within the peptide, altering its conformation.

Substitution: Substitution reactions can introduce different functional groups to the peptide, enhancing its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various electrophilic reagents under mild conditions.

Major Products Formed: The major products formed from these reactions include modified peptides with altered stability, bioactivity, and receptor binding affinity.

科学的研究の応用

8-D-tryptophan-somatostatin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating cellular processes and signaling pathways.

Medicine: Employed in the development of therapeutic agents for treating endocrine disorders, neurodegenerative diseases, and cancers.

Industry: Utilized in the production of diagnostic tools and imaging agents for medical applications.

作用機序

The mechanism of action of 8-D-tryptophan-somatostatin involves binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. Upon binding, the compound inhibits the release of various hormones and neurotransmitters, modulating physiological processes such as hormone secretion, cell proliferation, and neurotransmission. The presence of D-tryptophan enhances the peptide’s stability and receptor binding affinity, leading to prolonged biological effects.

類似化合物との比較

Octreotide: A cyclic octapeptide analog of somatostatin with enhanced stability and bioactivity.

Lanreotide: Another somatostatin analog used for similar therapeutic purposes.

Pasireotide: A multi-receptor-targeted somatostatin analog with broader clinical applications.

Uniqueness: 8-D-tryptophan-somatostatin is unique due to the incorporation of D-tryptophan, which significantly enhances its stability and receptor binding affinity compared to other analogs. This modification makes it particularly effective in therapeutic applications where prolonged action is desired.

生物活性

8-D-Tryptophan-somatostatin is a synthetic analog of somatostatin, a peptide hormone that plays a critical role in regulating various physiological processes, including hormone secretion and cell proliferation. This compound has garnered attention for its potential therapeutic applications, particularly in the context of endocrine disorders and cancer treatment. This article provides an in-depth exploration of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The incorporation of D-tryptophan at position 8 in somatostatin enhances the metabolic stability and receptor binding affinity of the peptide. The synthesis of this compound typically involves solid-phase peptide synthesis techniques, which allow for precise control over the incorporation of amino acid residues. Recent studies have highlighted the successful synthesis of various selenium-containing peptides, including this compound, showcasing its potential for further research in drug development and protein engineering .

Somatostatin and its analogs exert their effects through binding to specific somatostatin receptors (SSTRs), which are G protein-coupled receptors (GPCRs). The interaction between this compound and SSTRs leads to a cascade of intracellular signaling events that inhibit hormone secretion, modulate neurotransmitter release, and influence cell proliferation. Notably, the W-K motif (Trp8-Lys9) in somatostatin analogs has been identified as crucial for stabilizing the binding pocket of SSTRs .

Biological Activity

Inhibition of Hormone Secretion:

this compound has been shown to effectively inhibit the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in various experimental models. For instance, studies indicate that this analog can reduce plasma IGF-1 levels significantly compared to traditional somatostatin treatments .

Cell Proliferation:

Research has demonstrated that this compound can suppress the proliferation of tumor cells expressing SSTRs. This property is particularly relevant in the context of pituitary adenomas and neuroendocrine tumors, where somatostatin analogs are used therapeutically to control tumor growth .

Neuroprotective Effects:

In addition to its endocrine effects, this compound has been investigated for its neuroprotective properties. Studies suggest that it may mitigate cognitive deficits associated with neurodegenerative conditions by modulating neurotransmitter systems and reducing excitotoxicity .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Acromegaly Treatment:

A clinical trial involving patients with acromegaly demonstrated that treatment with this compound resulted in significant reductions in GH levels and tumor size, highlighting its efficacy as a therapeutic agent . -

Neurodegenerative Disorders:

In animal models of Alzheimer's disease, administration of this compound was associated with improved cognitive function and reduced amyloid plaque formation, suggesting a role in neuroprotection .

Comparative Analysis

| Property | This compound | Traditional Somatostatin |

|---|---|---|

| Binding Affinity | Higher affinity for SSTRs | Moderate affinity |

| Metabolic Stability | Enhanced stability | Less stable |

| Hormonal Inhibition | Significant reduction in GH/IGF-1 | Moderate reduction |

| Therapeutic Applications | Acromegaly, neuroprotection | Various endocrine disorders |

特性

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-,62-,63-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLMOGPVYXJNR-ZPHDWPCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104N18O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1637.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58976-46-8 | |

| Record name | 8-D-TRYPTOPHAN-SOMATOSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1208M5SQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。